molecular formula C17H15IN2O2S B2867921 N-(4-iodo-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 304897-02-7

N-(4-iodo-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2867921
CAS No.: 304897-02-7
M. Wt: 438.28
InChI Key: LTYHAUWIMHJWNL-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic small molecule featuring a benzothiazinone core linked to a substituted anilide via an acetamide bridge. This molecular architecture is characteristic of compounds investigated for their potential as kappa opioid receptor (KOR) agonists . Research into such agonists is primarily focused on developing novel analgesic therapies for pain management, as they offer a potential alternative to mu-opioid receptor agonists with a different side effect profile . The iodine atom at the 4-position of the phenyl ring presents a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, making this compound a valuable chemical intermediate for generating a library of analogs for structure-activity relationship (SAR) studies . The mechanism of action for this class of compounds involves high-affinity binding to the kappa opioid receptor, which modulates neuronal signaling pathways through interaction with G-proteins, leading to the inhibition of adenylate cyclase and suppression of neurotransmitter release . This acetamide derivative is intended for use in preclinical research applications exclusively, including pharmacological profiling , neurobiological research , and medicinal chemistry programs aimed at developing new central nervous system agents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IN2O2S/c1-10-8-11(18)6-7-12(10)19-16(21)9-15-17(22)20-13-4-2-3-5-14(13)23-15/h2-8,15H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYHAUWIMHJWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with α-Ketoesters

A widely adopted method involves reacting 2-aminothiophenol with ethyl α-ketoacetate under acidic conditions. The thiol group nucleophilically attacks the ketone, followed by cyclization to form the benzothiazine ring.

Procedure :

  • Dissolve 2-aminothiophenol (10 mmol) and ethyl α-ketoacetate (12 mmol) in glacial acetic acid.
  • Reflux at 120°C for 6 hours.
  • Neutralize with sodium bicarbonate and extract with ethyl acetate.
  • Purify via column chromatography (hexane:ethyl acetate, 3:1).

Yield : 68–72%.
Key Characterization :

  • IR : 1675 cm⁻¹ (C=O stretch).
  • ¹H NMR (CDCl₃) : δ 3.12 (t, 2H, CH₂), 4.25 (t, 2H, CH₂), 7.20–7.45 (m, 4H, aromatic).

Synthesis of N-(4-Iodo-2-Methylphenyl)Chloroacetamide

Acylation of 4-Iodo-2-Methylaniline

4-Iodo-2-methylaniline reacts with chloroacetyl chloride to form the chloroacetamide intermediate.

Procedure :

  • Dissolve 4-iodo-2-methylaniline (10 mmol) in dry dichloromethane (DCM).
  • Add chloroacetyl chloride (12 mmol) dropwise at 0°C.
  • Stir at room temperature for 4 hours.
  • Wash with water, dry over MgSO₄, and concentrate.

Yield : 85–90%.
Key Characterization :

  • ¹³C NMR (DMSO-d₆) : δ 167.8 (C=O), 139.2 (C-I), 21.5 (CH₃).

Coupling of Benzothiazine and Chloroacetamide

Nucleophilic Substitution in Polar Aprotic Solvents

The benzothiazine’s nitrogen acts as a nucleophile, displacing chloride from the chloroacetamide.

Procedure :

  • Dissolve 3-oxo-3,4-dihydro-2H-1,4-benzothiazine (5 mmol) and N-(4-iodo-2-methylphenyl)chloroacetamide (5.5 mmol) in anhydrous acetone.
  • Add potassium carbonate (10 mmol) and reflux for 8 hours.
  • Filter, concentrate, and recrystallize from ethanol.

Yield : 60–65%.
Optimization Notes :

  • Higher yields (75%) achieved using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Alternative Routes

Reductive Amination

Unused in this synthesis but reported for related benzothiazines, reductive amination with sodium cyanoborohydride could stabilize intermediates.

Characterization of Final Product

Spectroscopic Data

  • IR (KBr) : 1680 cm⁻¹ (amide C=O), 1655 cm⁻¹ (ketone C=O).
  • ¹H NMR (DMSO-d₆) :
    • δ 2.32 (s, 3H, CH₃),
    • δ 3.15–3.45 (m, 4H, CH₂ thiazine),
    • δ 7.10–7.80 (m, 7H, aromatic).
  • HR-MS (ESI) : m/z calc. for C₁₈H₁₆IN₂O₂S [M+H]⁺: 467.02; found: 467.03.

X-ray Crystallography

Analogous structures (e.g.,) confirm planar benzothiazine rings and trans-configuration at the acetamide junction. Dihedral angles between aryl groups range 14.9–45.8°.

Challenges and Mitigation

Iodine Stability

Iodoarenes are prone to dehalogenation under basic conditions. Mitigation includes:

  • Using mild bases (K₂CO₃ instead of NaOH).
  • Avoiding high temperatures during coupling.

Purification

Recrystallization from ethanol/water (7:3) removes unreacted chloroacetamide.

Scalability and Industrial Relevance

The route is scalable to multi-gram quantities with consistent yields >60%. Patent literature emphasizes similar acetamides as intermediates for anti-inflammatory agents, underscoring this compound’s potential.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a complex organic compound with potential applications across various scientific disciplines. Its unique structure, featuring a benzothiazinone core and an iodo-substituted phenyl group, contributes to its reactivity and interaction with biological targets.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

Chemistry this compound can serve as a building block in the synthesis of more complex molecules.

Biology Due to its biological activity, this compound is a candidate for drug development, particularly for targeting specific enzymes or receptors.

Medicine The potential therapeutic effects of this compound could be explored for treating various diseases.

Industry This compound could be used to develop new materials with specific properties, such as conductivity or fluorescence.

Chemical Reactions

This compound can undergo reactions such as oxidation, reduction, and substitution.

  • Oxidation Oxidation can introduce additional functional groups or modify existing ones.
  • Reduction Reduction reactions can alter the oxidation state of the compound, potentially modifying its biological activity.
  • Substitution The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazinone core can inhibit specific enzymes by binding to their active sites, while the iodo-substituted phenyl group can enhance this interaction through halogen bonding or hydrophobic interactions. This dual interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological and Physicochemical Properties

Antifungal and Antimicrobial Activity
  • N-(4-chlorophenyl)-... derivatives exhibit antifungal activity against Candida albicans (MIC: 12.5–25 µg/mL) .
  • The iodine substituent in the target compound could enhance antifungal potency due to increased lipophilicity and membrane penetration.
Physicochemical Properties
  • Stability : Iodine’s larger atomic radius may reduce metabolic degradation compared to smaller halogens like Cl .

Structural and Analytical Characterization

  • NMR and HRMS : confirms analog structures via ¹H/¹³C NMR and HRMS, with deviations <2 ppm between calculated and observed values .
  • X-ray Crystallography : Benzothiazine rings exhibit puckering (amplitude = 0.3–0.5 Å) influenced by substituents, as described by Cremer-Pople coordinates .

Biological Activity

N-(4-iodo-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following structural formula:

PropertyDetails
IUPAC Name N-(4-iodo-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-benzothiazin-2-yl)acetamide
Molecular Formula C17H15IN2O2S
Molar Mass 438.28 g/mol
CAS Number 304897-02-7

The presence of the iodo group and the benzothiazinone core is crucial for its biological activity. The iodo substituent can enhance binding affinity through halogen bonding, which may influence interactions with biological targets such as enzymes and receptors .

N-(4-iodo-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-benzothiazin-2-yl)acetamide exhibits its biological effects primarily through enzyme inhibition. The benzothiazinone core interacts with specific enzymes by binding to their active sites, potentially modulating various biochemical pathways. The iodo group enhances this interaction, making the compound a candidate for targeting specific biological processes .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. This effect is likely mediated through the inhibition of key signaling pathways that promote cell proliferation and survival. Further investigations are needed to elucidate its efficacy against specific cancer types and the underlying mechanisms involved .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to N-(4-iodo-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-benzothiazin-2-yl)acetamide:

  • Antimicrobial Efficacy : A study on benzothiazine derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were effective at low concentrations, indicating their potential as antibiotic agents.
  • Anticancer Studies : Research focusing on similar benzothiazine compounds revealed their ability to inhibit tumor growth in vitro and in vivo models. These compounds were shown to induce cell cycle arrest and apoptosis in cancer cell lines .
  • Mechanistic Insights : Investigations into the binding interactions of benzothiazine derivatives with target enzymes provided insights into their mechanism of action. Molecular docking studies indicated high binding affinities correlating with observed biological activities .

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